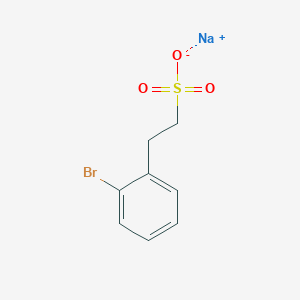胺 CAS No. 1339807-66-7](/img/structure/B1467955.png)
[3-(1-环戊基-1H-吡唑-4-基)丙基](甲基)胺
描述
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a [3+2] cycloaddition reaction . The cyclopentyl group could be introduced through a substitution reaction, and the propyl(methyl)amine group could be added through a nucleophilic substitution or addition reaction .Chemical Reactions Analysis
As an organic compound containing a basic nitrogen atom, this compound could participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and additions. The pyrazole ring could also undergo electrophilic aromatic substitution reactions under certain conditions .科学研究应用
Synthesis of Heterocyclic Chalcones
This compound serves as a precursor in the synthesis of novel heterocyclic chalcones. Utilizing a base-catalyzed Claisen–Schmidt condensation reaction, it contributes to the construction of diverse pyrazole-based chalcones . These chalcones are intermediates for flavonoid biosynthesis and possess a range of biological properties, including antibacterial, antifungal, antiviral, and anti-HIV activities .
Ruxolitinib Intermediate Synthesis
In the pharmaceutical industry, this compound is used in the synthesis of ruxolitinib intermediates. Ruxolitinib is a medication that inhibits protein kinases JAK1 and JAK2 and is used for treating myelofibrosis and polycythemia vera . The process involves several steps, including the synthesis of cyclopentyl propionitrile derivatives, showcasing the compound’s versatility in medicinal chemistry .
Cytotoxic Activity Against Cancer Cells
Research has indicated that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines. Specifically, they show potential in inhibiting the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values demonstrating significant potency . This suggests its role in the development of new anticancer agents.
CDK2 Inhibition for Cancer Treatment
The compound is involved in the discovery of novel CDK2 inhibitors. CDK2 is a cyclin-dependent kinase critical for cell cycle regulation, and its inhibition is a promising strategy for cancer therapy. Derivatives of this compound have shown significant inhibitory activity against CDK2, indicating potential applications in targeted cancer treatments .
Antimicrobial Applications
Derivatives of this compound have been studied for their antimicrobial properties. They have shown activity against a variety of microbial strains, suggesting their use in developing new antimicrobial agents . This is particularly relevant in the context of increasing antibiotic resistance.
Enzymatic Inhibitory Activity
The compound’s derivatives have been evaluated for their enzymatic inhibitory activity. They have demonstrated significant inhibition of enzymes involved in disease progression, which could lead to the development of enzyme inhibitors for therapeutic purposes .
Molecular Modeling Investigations
In silico studies have utilized this compound’s derivatives for molecular modeling investigations. These studies help predict the interaction of these molecules with biological targets, aiding in the design of drugs with improved efficacy and reduced side effects .
Pharmacokinetic Property Prediction
The compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies are crucial for predicting the pharmacokinetic properties of potential drug candidates, ensuring their safety and effectiveness before clinical trials .
作用机制
Target of Action
The primary target of the compound 3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .
Mode of Action
3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the signals that stimulate the proliferation of malignant cells . The compound achieves this by fitting into the active site of CDK2, forming essential hydrogen bonds with key residues such as Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This results in the disruption of the cell cycle, specifically blocking the transition from the G1 phase to the S phase .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which in turn impact its bioavailability .
Result of Action
The result of the action of 3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine is the significant inhibition of cell growth . The compound shows superior cytotoxic activities against certain cell lines . It also induces significant alterations in cell cycle progression, in addition to inducing apoptosis within certain cells .
属性
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-13-8-4-5-11-9-14-15(10-11)12-6-2-3-7-12/h9-10,12-13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJKQDZTJJXXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CN(N=C1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1-Dimethylethyl {2-[(4-bromo-3-methylphenyl)oxy]ethyl}carbamate](/img/structure/B1467872.png)
![Tert-butyl 9-bromo-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1467874.png)


![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)
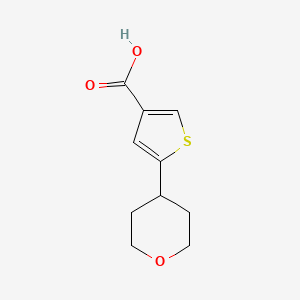
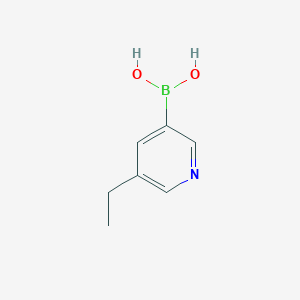
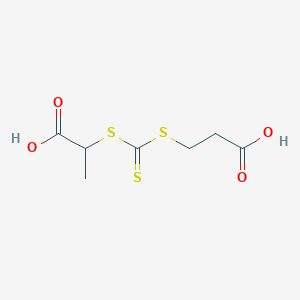

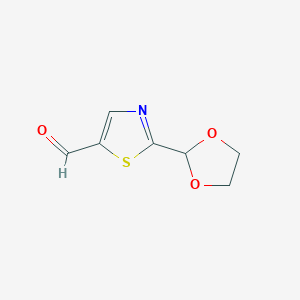


![7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1467894.png)
